Comprehensive Technical Guide on N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide: Structure, Properties, and Advanced Bioconjugation
Comprehensive Technical Guide on N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide: Structure, Properties, and Advanced Bioconjugation
Executive Summary
In the rapidly evolving fields of targeted protein degradation (PROTACs), radiopharmaceuticals, and intracellular bioconjugation, the selection of an optimal bifunctional linker is paramount. Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (commonly referred to as the 4-iodobenzoyl-PEG2-amine or Iph-(PEG)2 linker) represents a highly versatile, heterobifunctional building block.
This whitepaper provides an in-depth technical analysis of this molecule, detailing its structural anatomy, physicochemical properties, and the mechanistic causality behind its synthesis and application in advanced drug development and molecular imaging workflows.
Structural Anatomy & Mechanistic Utility
The utility of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide stems from its tripartite structure, which segregates orthogonal reactive handles via a flexible, hydrophilic spacer.
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The 4-Iodobenzoyl Warhead (Electrophile): The aryl iodide moiety is highly polarized and susceptible to oxidative addition by low-valent transition metals. This makes it an ideal substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1] or Copper-catalyzed Ullmann-type couplings[2]. Furthermore, the iodine atom can undergo facile isotopic exchange for radiopharmaceutical applications (e.g., 123I , 124I , 131I ).
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The PEG2 Spacer (Pharmacokinetic Modulator): Consisting of a diethylene glycol derivative, the PEG2 linker imparts essential aqueous solubility. In intracellular applications, this hydrophilicity prevents the non-specific hydrophobic aggregation common with purely aliphatic linkers and enhances membrane permeability through bacterial porins[1].
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The Terminal Primary Amine (Nucleophile): The aliphatic amine provides a highly nucleophilic handle, allowing for selective amidation with NHS-esters, isothiocyanates, or carboxylic acids (via EDC/NHS coupling) at physiological or slightly basic pH (7.4–8.5).
Quantitative Physicochemical Data
To facilitate experimental design, the core quantitative properties of the molecule are summarized below.
| Property | Value | Mechanistic Implication |
| Chemical Formula | C13H19IN2O3 | Defines stoichiometric calculations for bioconjugation. |
| Molecular Weight | 378.21 g/mol | Low molecular weight ensures minimal steric perturbation when conjugated to small-molecule drugs. |
| Exact Mass | 378.0440 Da | Critical for LC-MS/HRMS validation of bioconjugates[2]. |
| LogP (Estimated) | ~1.5 - 2.0 | Amphiphilic nature; soluble in organic solvents (DCM, DMF) while maintaining aqueous compatibility. |
| H-Bond Donors/Acceptors | 2 / 4 | Facilitates favorable solvation in aqueous biological buffers. |
Orthogonal Reactivity & Workflow Visualization
The true power of this linker lies in its orthogonal reactivity. The primary amine can be reacted under mild, metal-free conditions, leaving the aryl iodide intact for subsequent transition-metal-catalyzed functionalization.
Orthogonal reactivity pathways of the bifunctional PEG2-iodobenzamide linker.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide requires careful stoichiometric control to prevent the formation of symmetric bis-amide dimers. The following protocol utilizes an acid chloride approach, which is highly efficient and scalable[2].
Rationale & Causality in Experimental Design
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Why use a massive excess of diamine? 2,2′-(ethylenedioxy)bis(ethylamine) is a symmetric molecule. Using an 8-fold molar excess (150 mmol diamine to 18.8 mmol acid chloride) statistically ensures that the electrophile reacts with a free diamine molecule rather than a mono-reacted intermediate, suppressing dimer formation[2].
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Why use Triethylamine ( Et3N )? It acts as an acid scavenger, neutralizing the HCl byproduct. Without it, the unreacted diamine would become protonated (forming an ammonium salt), rendering it non-nucleophilic and halting the reaction.
Step-by-Step Protocol
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Preparation: Dissolve 4-iodobenzoyl chloride (5.00 g, 18.8 mmol) in 125 mL of anhydrous dichloromethane ( CH2Cl2 )[2].
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Amidation: In a separate flask, prepare a solution of 2,2′-(ethylenedioxy)bis(ethylamine) (22.2 g, 150 mmol) and Et3N (5 mL) in 150 mL of CH2Cl2 . Cool the receiving flask to 0 °C to control the exothermic reaction[2].
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Addition: Add the 4-iodobenzoyl chloride solution dropwise to the diamine solution under vigorous stirring.
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Reaction: Allow the mixture to warm to room temperature and stir overnight under an inert atmosphere (Argon/Nitrogen)[2].
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Workup & Purification (Self-Validation):
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Evaporate the CH2Cl2 under reduced pressure.
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Add distilled water to the residue. The symmetric dimer (if any) and unreacted acid chloride byproducts will precipitate. Filter the suspension[2].
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Extract the aqueous filtrate with Ethyl Acetate (EtOAc, 400 mL). Causality: The mono-functionalized product partitions into the organic layer, while the massive excess of highly polar unreacted diamine remains in the aqueous layer[2].
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Dry the organic layer over anhydrous MgSO4 , filter, and evaporate to yield the product as an oily residue[2].
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Analytical Validation: Confirm product identity via LC-MS. The expected [M+H]+ peak is 379.05[2]. TLC analysis (Ninhydrin stain) should yield a purple spot, confirming the presence of the free primary amine.
Advanced Applications in Literature
Intracellular Palladium-Mediated Protein Labeling
Traditional bioconjugation relies on click chemistry, but the 4-iodobenzamide moiety opens the door to intracellular organometallic chemistry. In a landmark study, researchers utilized this specific Iph-(PEG)2 linker to perform ligand-free Palladium-mediated cross-coupling directly inside living Gram-negative bacterial pathogens[1]. The terminal amine was first conjugated to a targeting moiety or biotin. Once internalized by the bacteria, the aryl iodide underwent a Suzuki-Miyaura coupling with an exogenously delivered boronic acid fluorophore, catalyzed by intracellularly deposited Pd nanoparticles. The PEG2 spacer was critical here, providing the exact balance of hydrophilicity needed to traverse the bacterial porins without precipitating in the cytosol[1].
Biosensors and Thermal Precipitation Assays
In materials science and diagnostics, this linker acts as a bridge between synthetic polymers and biological recognition elements. Researchers at MIT utilized this compound to synthesize fluorescent semiconducting polymer conjugates[2]. The primary amine was used to attach the linker to a polymer backbone, while the 4-iodobenzoyl group was subsequently subjected to a Copper-catalyzed coupling to attach an alkoxyamine[2]. This enabled the creation of poly(N-isopropylacrylamide) (polyNIPA) bioconjugates capable of thermally induced co-precipitation, creating a highly sensitive transduction scheme for DNA and antigen biosensors[2].
References
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Title: Ligand-Free Palladium-Mediated Site-Specific Protein Labeling Inside Gram-Negative Bacterial Pathogens Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
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Title: Fluorescent Semiconducting Polymer Conjugates of Poly(N-isopropylacrylamide) for Thermal Precipitation Assays Source: Macromolecules (MIT / ACS Publications) URL: [Link]
